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Abiaterone-5,6-epoxide

Cat. No.: B1161059
M. Wt: 367.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Abiraterone-5,6-epoxide as a Steroidal Epoxide

Abiraterone-5,6-epoxide is classified as a steroidal epoxide. pharmaffiliates.com This places it within a class of compounds characterized by a three-membered ring containing an oxygen atom (an epoxide) fused to a steroid framework. The parent compound, abiraterone (B193195), is a synthetic androstane (B1237026) steroid. synzeal.com The formation of the 5,6-epoxide introduces a reactive functional group onto the steroidal backbone, significantly altering its chemical properties and potential biological interactions. The molecular formula of Abiraterone-5,6-epoxide is C24H31NO2, and it has a molecular weight of 365.52. pharmaffiliates.compharmaffiliates.comweblivelink.com

Overview of Epoxide Formation and Reactivity in Natural Products and Xenobiotic Metabolism

Epoxides are common intermediates in the metabolism of a wide range of compounds, including natural products and xenobiotics (foreign compounds such as drugs). nih.govmdpi.comencyclopedia.pub The formation of epoxides is often catalyzed by cytochrome P450 (P450) enzymes, which are a major family of enzymes involved in drug metabolism. nih.govacs.org These enzymes can oxidize carbon-carbon double bonds or aromatic rings to form epoxides. acs.org

The reactivity of epoxides is a key aspect of their biological significance. nih.gov Due to the strained nature of the three-membered ring and the polarized carbon-oxygen bonds, epoxides are electrophilic and can react with various cellular nucleophiles, such as proteins and DNA. mdpi.comacs.orgnih.gov This reactivity can lead to a range of biological consequences. While in some cases it is a step towards detoxification, in others it can result in the formation of toxic or carcinogenic products. nih.gov The stability and reactivity of an epoxide can vary significantly, influencing its potential to cause damage to biological systems. nih.gov

Rationale for Dedicated Research on Abiraterone-5,6-epoxide: Identifying Research Gaps and Significance within Abiraterone Chemical Space

Dedicated research into Abiraterone-5,6-epoxide is driven by several critical factors. As an impurity and potential metabolite of abiraterone acetate (B1210297), a widely used medication, understanding its properties is essential for pharmaceutical quality control and ensuring patient safety. synzeal.comveeprho.comspectrasynth.com The presence of impurities can impact the efficacy and safety profile of a drug, making their identification and characterization a regulatory requirement. synzeal.com

Furthermore, the study of Abiraterone-5,6-epoxide helps to fill significant research gaps in our understanding of the complete metabolic profile of abiraterone. While the primary metabolic pathways of abiraterone are known, a comprehensive picture of all its metabolites, including epoxide derivatives, is crucial for a complete understanding of its in vivo behavior. The formation of reactive metabolites like epoxides is a particular area of concern in drug development due to their potential for toxicity. acs.org

Investigating Abiraterone-5,6-epoxide and its related compounds, such as Abiraterone Acetate-5,6-Epoxide and Abiraterone 5,6-Epoxide N-Oxide, expands the known "chemical space" of abiraterone. synzeal.comallmpus.comgvpbiolifesciences.com This expanded understanding can inform the development of safer and more effective drugs in the future by providing insights into structure-activity relationships and potential metabolic liabilities. The availability of reference standards for these compounds is crucial for their use in analytical method development, validation, and quality control applications in the pharmaceutical industry. synzeal.com

Properties

Molecular Formula

C₂₄H₃₃NO₂

Molecular Weight

367.52

Synonyms

5,6-Epoxy Abiaterone

Origin of Product

United States

Molecular and Cellular Interactions of Abiaterone 5,6 Epoxide: Mechanistic Insights in Research Models Excluding Clinical Efficacy/safety

Enzyme Interaction Profiles of Abiraterone-5,6-epoxide and Related Epoxides

Modulation of Steroidogenic Enzymes (e.g., CYP17A1, CYP21A2) by Abiraterone-5,6-epoxide in Cell-Free Assays

Abiraterone-5,6-epoxide is a derivative of abiraterone (B193195) acetate (B1210297), an antiandrogen drug used in the treatment of prostate cancer. nih.gov Research into the direct interactions of Abiraterone-5,6-epoxide with steroidogenic enzymes in cell-free assays is still an emerging area. However, the parent compound, abiraterone, is a well-established potent and irreversible inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis. osti.govfda.gov It inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. oncologynewscentral.com This inhibition leads to a significant reduction in the production of androgens like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. drugbank.com

While specific inhibitory constants for Abiraterone-5,6-epoxide are not widely documented, studies on abiraterone and its other metabolites provide context. For instance, abiraterone itself demonstrates mixed competitive/noncompetitive inhibition of CYP17A1. osti.gov The two major circulating metabolites of abiraterone acetate, abiraterone sulfate (B86663) and N-oxide abiraterone sulfate, also inhibit CYP17A1, although they are considered weak inhibitors compared to abiraterone. fda.gov

Regarding CYP21A2, an enzyme involved in cortisol and aldosterone (B195564) synthesis, abiraterone has been shown to be a potent inhibitor. acs.org This off-target inhibition is believed to contribute to some of the side effects observed with abiraterone treatment, such as mineralocorticoid excess. acs.orgnih.gov Structure-based drug design efforts have aimed to create abiraterone analogs with greater selectivity for CYP17A1 over CYP21A2 by introducing modifications to the steroid's B-ring. nih.gov The interaction profile of Abiraterone-5,6-epoxide with CYP21A2 in cell-free systems is a key area for further investigation to understand its potential for off-target effects.

A study involving the synthesis of α and β-epoxy abiraterone acetate impurities confirmed their formation during the manufacturing process of abiraterone acetate. nih.gov The Δ5-double bond of abiraterone acetate can react with m-CPBA to form a mixture of 5α,6α- and 5β,6β-epoxide diastereomers. nih.gov

Investigations into Other Metabolic Enzyme Systems Affected by Abiraterone-5,6-epoxide

The metabolic fate of abiraterone involves several enzyme systems, and its metabolites can, in turn, interact with these and other enzymes. While direct studies on Abiraterone-5,6-epoxide are limited, the broader context of abiraterone's metabolic interactions offers significant insights.

Cytochrome P450 (CYP) Enzymes : In vitro studies with human hepatic microsomes have shown that abiraterone is a strong inhibitor of CYP1A2 and CYP2D6, and a moderate inhibitor of CYP2C9, CYP2C19, and CYP3A4/5. researchgate.netnih.gov Abiraterone acetate and abiraterone also strongly inhibit CYP1A2 and CYP2D6 in human microsomes. fda.gov Furthermore, abiraterone and its major metabolites have been shown to inhibit CYP2C8 in human liver microsomes. nih.gov Given the structural similarity, it is plausible that Abiraterone-5,6-epoxide could also interact with these CYP enzymes, potentially influencing the metabolism of other drugs.

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) : Phase II metabolism of abiraterone is significant. UGT1A4 is involved in the formation of glucuronidated metabolites. fda.gov The major circulating metabolites are abiraterone sulfate and N-oxide abiraterone sulfate, formed by the action of SULT2A1 and CYP3A4. oncologynewscentral.comdrugbank.comnih.gov The potential for Abiraterone-5,6-epoxide to be a substrate or inhibitor of these conjugating enzymes has not been extensively studied but is an important area for understanding its complete metabolic profile.

The following table summarizes the known interactions of abiraterone and its primary metabolites with various metabolic enzymes, providing a predictive framework for Abiraterone-5,6-epoxide.

Enzyme FamilySpecific EnzymeInteraction with Abiraterone/MetabolitesReference
Cytochrome P450 CYP17A1Potent, irreversible inhibition by abiraterone. osti.govfda.gov osti.govfda.gov
CYP21A2Potent inhibition by abiraterone. acs.org acs.org
CYP1A2Strong inhibition by abiraterone. researchgate.netnih.gov researchgate.netnih.gov
CYP2D6Strong inhibition by abiraterone. researchgate.netnih.gov researchgate.netnih.gov
CYP2C8Inhibition by abiraterone and its major metabolites. nih.gov nih.gov
CYP2C9Moderate inhibition by abiraterone. researchgate.netnih.gov researchgate.netnih.gov
CYP2C19Moderate inhibition by abiraterone. researchgate.netnih.gov researchgate.netnih.gov
CYP3A4/5Moderate inhibition by abiraterone; involved in N-oxide formation. fda.govresearchgate.net fda.govresearchgate.net
Transferases UGT1A4Involved in glucuronidation of abiraterone. fda.gov fda.gov
SULT2A1Involved in sulfation of abiraterone. fda.govdrugbank.com fda.govdrugbank.com

Potential for Covalent Adduct Formation with Biological Macromolecules in in vitro Systems

Epoxides are known to be reactive electrophilic species capable of forming covalent adducts with nucleophilic residues on macromolecules such as proteins and DNA. nih.govmdpi.com The presence of an epoxide ring in Abiraterone-5,6-epoxide suggests a potential for such covalent interactions.

While direct studies on Abiraterone-5,6-epoxide are not extensively reported, research on other compounds with epoxide moieties provides a basis for this potential. For instance, the compound EPI-001, which contains a reactive epoxide, has been shown to form covalent adducts with thiol groups in vitro. nih.gov This reactivity is pH-dependent, increasing in more basic conditions. nih.gov The formation of an intermediate epoxide is a key step for the covalent binding of some molecules to their protein targets. scispace.com

The strategy of designing drugs that form covalent bonds with their targets can offer advantages in terms of potency and duration of action. mdpi.com However, the nonspecific formation of covalent adducts with other biological macromolecules can also be a mechanism of toxicity. researchgate.net Therefore, investigating the potential of Abiraterone-5,6-epoxide to form covalent adducts in in vitro systems, such as with human liver microsomes or purified proteins, is crucial. researchgate.net Such studies would typically involve radiolabeled compounds to trace the formation of adducts. researchgate.net

Intracellular Pathway Modulation and Cellular Responses in Model Systems

Effects of Abiraterone-5,6-epoxide on Gene Expression and Protein Regulation in Cultured Cell Lines

The effects of Abiraterone-5,6-epoxide on gene and protein regulation are not yet specifically detailed in the available literature. However, the actions of its parent compound, abiraterone, and the development of resistance to it in prostate cancer cell lines offer significant insights into the potential pathways that could be modulated.

Abiraterone treatment in prostate cancer cells leads to the development of resistance, which is associated with permanent global changes in gene expression. nih.gov One key mechanism involves the upregulation of phosphorylated CREB1 (pCREB1), which in turn enhances the activity of the CBP/p300 complex, leading to widespread alterations in gene expression and subsequent drug resistance. nih.gov Studies have shown that a significant percentage of genes regulated by abiraterone-induced metabolites are also regulated by androgens like DHT. harvard.edu

Furthermore, resistance to abiraterone can be mediated by the reactivation of androgen receptor (AR) transcriptional activity. mdpi.com This can occur through various mechanisms, including AR gene amplification and the expression of AR splice variants like AR-V7, which are constitutively active. nih.govnih.gov The expression of AR-V7 is a predictor of resistance to treatments like abiraterone. nih.gov

The table below outlines key genes and proteins affected in cell lines that have developed resistance to abiraterone, suggesting potential targets for modulation by its metabolites, including the 5,6-epoxide.

Gene/ProteinCellular Function/PathwayObserved Change in Resistant CellsReference
CREB1 (phosphorylated) Transcription factorUpregulated nih.gov
CBP/p300 Transcriptional co-activatorEnhanced activity nih.gov
Androgen Receptor (AR) Nuclear receptor, transcription factorGene amplification, overexpression, transcriptional reactivation mdpi.comnih.gov
AR-V7 AR splice variantIncreased expression nih.gov
CYP17A1 Steroidogenic enzymeInhibition by abiraterone leads to pathway adaptations mdpi.com

Subcellular Localization and Transport Mechanisms of Abiraterone-5,6-epoxide within Research Cell Models

Specific research on the subcellular localization and transport of Abiraterone-5,6-epoxide is currently lacking. However, insights can be drawn from the known properties of its parent compound, abiraterone, and general principles of steroid transport.

Abiraterone, being a lipophilic steroidal compound, is expected to readily cross cell membranes. Its primary target, CYP17A1, is located in the endoplasmic reticulum. oncologynewscentral.com Therefore, a significant portion of intracellular abiraterone would be localized to this organelle. Abiraterone acetate and abiraterone have been found not to be substrates of the P-glycoprotein efflux pump in vitro at clinically relevant concentrations. nih.gov

The intracellular fate of Abiraterone-5,6-epoxide would likely be influenced by its reactivity. As an epoxide, it may be targeted by epoxide hydrolases or glutathione (B108866) S-transferases for detoxification, processes that occur in the cytoplasm and endoplasmic reticulum. Its potential to form covalent adducts means it could become bound to proteins and other macromolecules in various cellular compartments.

Further research using techniques such as fluorescently tagging the molecule or using subcellular fractionation followed by mass spectrometry would be necessary to definitively determine the subcellular distribution and transport mechanisms of Abiraterone-5,6-epoxide in research cell models.

Comparative Analysis of Cellular Activity between Abiaterone-5,6-epoxide and Parent Abiraterone in in vitro Assays

Research into the molecular and cellular interactions of abiraterone metabolites has provided insights into their biological activities relative to the parent compound. In vitro assays have been particularly important in dissecting the inhibitory potential of these metabolites at the enzymatic level. This section focuses on the comparative cellular activity of Abiraterone-5,6-epoxide and its parent drug, abiraterone, specifically concerning their interaction with the key enzyme Cytochrome P450 17A1 (CYP17A1).

Early investigations into the structure-activity relationships of abiraterone and its analogues explored the role of its various chemical features in its mechanism of action. One study synthesized an epoxide version of abiraterone, 17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol, to determine if oxidation was involved in the enzyme inhibition process. lookchem.com In vitro testing using human testicular microsomes revealed that this epoxide was a moderately potent inhibitor of CYP17A1, with a half-maximal inhibitory concentration (IC50) of 260 nM. lookchem.comfda.gov This was significantly less potent than the parent abiraterone, which exhibited an IC50 of 4 nM for hydroxylase activity in the same study. lookchem.comfda.gov The finding suggested that the formation of such an epoxide is likely not the mechanism behind abiraterone's potent, irreversible inhibition of CYP17A1. lookchem.com

More recent research aimed at designing inhibitors with improved selectivity for CYP17A1 over other cytochrome P450 enzymes, such as CYP21A2, has also examined epoxide derivatives. In a 2018 study, an abiraterone epoxide analogue, specifically 17-(pyridin-3-yl)-5,6-epoxy-5α-androstan-3β-ol (referred to as epoxide 6b), was synthesized and evaluated for its inhibitory activity against progesterone (B1679170) 17α-hydroxylation by CYP17A1. nih.gov The results indicated that this epoxide had an IC50 value of 14.8 ± 0.6 nM for CYP17A1. nih.gov For comparison, the parent abiraterone was found to have an IC50 of 4.94 ± 0.09 nM in the same assay system. nih.gov The study noted that the epoxide behaved similarly to abiraterone in its inhibitory profile against CYP17A1. nih.gov

The available in vitro data is primarily centered on the direct enzymatic inhibition of CYP17A1. These studies consistently show that while Abiraterone-5,6-epoxide is an active inhibitor of CYP17A1, it is less potent than its parent compound, abiraterone.

Data Table: Comparative IC50 Values for CYP17A1 Inhibition

CompoundAssay SystemIC50 (nM)Source(s)
Abiraterone Human Testicular Microsomes4 lookchem.comfda.gov
17β-(3-pyridyl)-16,17α-epoxy-5α-androst-3β-ol Human Testicular Microsomes260 lookchem.comfda.gov
Abiraterone Recombinant Human CYP17A14.94 ± 0.09 nih.gov
17-(pyridin-3-yl)-5,6-epoxy-5α-androstan-3β-ol Recombinant Human CYP17A114.8 ± 0.6 nih.gov

Advanced Analytical Methodologies for Research Based Detection and Quantification of Abiaterone 5,6 Epoxide

Chromatographic Separations for Isolation and Purity Assessment in Research Matrices

Chromatographic techniques are fundamental in the analysis of Abiraterone-5,6-epoxide, enabling its separation from the parent drug, other metabolites, and impurities. The choice of method depends on the specific analytical requirements, such as the volatility of the analyte and the desired sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Steroid Epoxides

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a cornerstone for the analysis of steroid epoxides like Abiraterone-5,6-epoxide. The development of a robust HPLC method is critical for the accurate quantification and purity assessment of this compound.

Method development often involves screening various stationary phases, with C18 columns being a common choice for steroid separations. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously optimized to achieve the desired resolution between Abiraterone (B193195), its epoxide isomers (α and β), and other related substances. vivekanandcollege.ac.inoup.com A study detailing the separation of Abiraterone acetate (B1210297) and its impurities, including the α-epoxy and β-epoxy forms, utilized a gradient elution on a C18 column, demonstrating the capability of HPLC to resolve these closely related compounds. oup.com

Validation of the developed HPLC method is performed in accordance with international guidelines to ensure its reliability. Key validation parameters include specificity, linearity, precision, accuracy, and robustness. vivekanandcollege.ac.inoup.com Specificity is established by demonstrating that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. Linearity is assessed over a defined concentration range, with the correlation coefficient (r²) typically expected to be ≥ 0.999. Precision, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, measures the closeness of agreement between a series of measurements. Accuracy is determined by the percent recovery of a known amount of analyte spiked into a sample matrix. Robustness testing involves making deliberate small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Abiraterone and its Epoxide Impurities

ParameterCondition
Column Waters Acquity BEH C18 (150 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Formic acid in 10 mM Ammonium formate
Mobile Phase B Acetonitrile and Methanol
Elution Gradient
Flow Rate 0.40 mL/min
Column Temperature 50.0 °C
Detection Wavelength 260 nm
Injection Volume 2 µL
This table is a composite representation based on typical UHPLC methods for Abiraterone and its impurities. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids, including epoxides, are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. theses.cznih.gov Silylation is a common derivatization technique where active hydrogen atoms in the molecule, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. fu-berlin.denih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

For Abiraterone-5,6-epoxide, the hydroxyl group at the C-3 position would be the primary site for silylation. The resulting TMS ether derivative would be significantly more volatile and amenable to GC separation. The subsequent analysis by mass spectrometry provides high sensitivity and structural information based on the fragmentation pattern of the derivatized molecule. The fragmentation of silylated steroids often involves the loss of the TMS group and characteristic cleavages of the steroid backbone, which can aid in the identification of the compound. nih.govresearchgate.net While specific applications for Abiraterone-5,6-epoxide are not extensively detailed in the literature, the established methodologies for other steroid epoxides provide a strong basis for its analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and specificity. nih.gov For Abiraterone-5,6-epoxide, LC-MS/MS offers the ability to detect and quantify the compound at very low concentrations.

The method involves separating the analyte from other matrix components using liquid chromatography, followed by ionization, typically using electrospray ionization (ESI) in the positive ion mode for Abiraterone and its metabolites. nih.govnih.gov The ionized molecule is then subjected to tandem mass spectrometry, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. nih.gov

For Abiraterone, a common MRM transition is m/z 350 → 156. nih.gov Given the structure of Abiraterone-5,6-epoxide (molecular weight: 365.5 g/mol ), the precursor ion would be [M+H]⁺ at m/z 366. The product ions would likely result from the fragmentation of the steroid core and the pyridine (B92270) moiety. Based on the fragmentation of Abiraterone, a plausible major product ion for the epoxide would also be m/z 156, corresponding to a fragment containing the pyridine ring. Therefore, a likely MRM transition for Abiraterone-5,6-epoxide would be m/z 366 → 156. The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions to separate the epoxide from its isomers and other metabolites, as well as fine-tuning the mass spectrometer parameters to achieve the highest sensitivity.

Table 2: Proposed LC-MS/MS Parameters for Abiraterone-5,6-epoxide

ParameterProposed Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 366
Product Ion (Q3) m/z 156 (Quantifier), other fragments as qualifiers
Collision Energy To be optimized
Dwell Time To be optimized
This table presents proposed parameters based on the known fragmentation of Abiraterone and the structure of its 5,6-epoxide. nih.gov

Spectroscopic and Spectrometric Characterization Methods for Structural Confirmation

While chromatography is essential for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of Abiraterone-5,6-epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds, including the stereochemistry of steroid epoxides. Both ¹H and ¹³C NMR are employed to provide a comprehensive structural picture.

The ¹H NMR spectrum of epoxides typically shows characteristic signals for the protons attached to the epoxide ring, usually in the range of 2.5-3.5 ppm. libretexts.org For 4,5-epoxy-3-oxo steroids, the chemical shift of the H-4 proton is a key indicator of the epoxide's stereochemistry. semanticscholar.org In a study on the synthesis and characterization of α and β-epoxy abiraterone acetate, distinct chemical shifts for the protons on the epoxide ring were observed, allowing for the differentiation of the two diastereomers. nih.govrmit.edu.vn

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the epoxide ring in steroids typically resonate in the 40-60 ppm region. libretexts.org The chemical shifts of the carbons in the A and B rings of the steroid nucleus are particularly sensitive to the stereochemistry of the 5,6-epoxide, with noticeable differences observed between the α and β isomers. semanticscholar.org The complete assignment of ¹H and ¹³C NMR signals, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous confirmation of the structure and stereochemistry of Abiraterone-5,6-epoxide.

Table 3: Key NMR Features for the Characterization of Steroid Epoxides

NucleusKey FeatureTypical Chemical Shift Range (ppm)
¹H Protons on the epoxide ring2.5 - 3.5
¹³C Carbons of the epoxide ring40 - 60
This table is based on general knowledge of NMR spectroscopy of epoxides and specific data for related steroid epoxides. libretexts.orgsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and confirming its identity. For Abiraterone-5,6-epoxide (C₂₄H₃₁NO₂), the expected exact mass can be calculated and compared with the experimentally measured mass to confirm the molecular formula. nih.gov

In addition to accurate mass measurement, HRMS coupled with tandem MS (HRMS/MS) provides detailed information about the fragmentation pattern of the molecule. The fragmentation of steroids in mass spectrometry is well-studied and often involves characteristic losses of small molecules like water and cleavages of the steroid rings. nih.govnih.gov For Abiraterone-5,6-epoxide, the fragmentation pattern would be expected to show a prominent protonated molecular ion [M+H]⁺. Subsequent fragmentation would likely involve the loss of water from the hydroxyl group and cleavages within the steroid nucleus and the pyridine side chain. nih.govnih.gov The high mass accuracy of the fragment ions allows for the determination of their elemental compositions, which in turn helps in elucidating the fragmentation pathways and confirming the structure of the molecule. nih.gov The fragmentation pattern can also be used to differentiate between isomeric forms of the epoxide.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in the structural elucidation of molecules by identifying functional groups and analyzing chromophores. While specific spectral data for Abiraterone-5,6-epoxide is not extensively published, its spectroscopic characteristics can be inferred from the well-documented spectra of the parent compound, Abiraterone acetate, and the known spectral properties of steroidal epoxides.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems which act as chromophores. Abiraterone acetate exhibits a characteristic UV absorbance profile due to its α,β-unsaturated ketone and pyridine ring systems. Studies have reported the maximum absorbance (λmax) for Abiraterone acetate in various solvents. For instance, in methanol, the λmax is observed around 254 nm. ijpda.orgresearchgate.netijpda.org Another study found the λmax to be at 248 nm in methanol and 240 nm in hydrochloric acid. jchps.com

The introduction of an epoxide ring at the 5,6-position in the Abiraterone structure to form Abiraterone-5,6-epoxide is not expected to significantly alter the primary chromophore, which is the conjugated system involving the 16,17-double bond and the pyridine ring. Therefore, the λmax of Abiraterone-5,6-epoxide is predicted to be similar to that of Abiraterone acetate. However, minor shifts in the absorbance maximum and changes in the molar absorptivity may occur due to the electronic effects of the epoxide ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of Abiraterone acetate displays characteristic absorption bands corresponding to its various functional groups.

Interactive Data Table: Predicted IR Absorption Bands for Abiraterone-5,6-epoxide

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (if hydrolyzed)3500-3200BroadPresent if the acetate group is hydrolyzed to a hydroxyl group.
C-H (sp² and sp³)3100-2850Medium to StrongStretching vibrations of C-H bonds in the steroid nucleus and pyridine ring.
C=O (Acetate)~1735StrongStretching vibration of the carbonyl group in the acetate ester.
C=C and C=N1650-1550Medium to WeakStretching vibrations of the double bonds in the steroid rings and the pyridine ring.
C-O-C (Epoxide)~1250MediumAsymmetric stretching of the epoxide ring.
C-O (Acetate)1240-1030StrongStretching vibrations of the C-O bonds in the acetate group.
C-O-C (Epoxide)950-810Weak to MediumSymmetric stretching of the epoxide ring.

Sample Preparation and Derivatization Strategies in Research Contexts

The accurate detection and quantification of Abiraterone-5,6-epoxide in complex biological samples necessitate robust sample preparation and, in some cases, chemical derivatization to enhance analytical performance.

Extraction and Enrichment Techniques from Complex Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

The low concentrations of drug metabolites in biological matrices require efficient extraction and enrichment steps to remove interfering substances and concentrate the analyte of interest. Common techniques employed for the extraction of steroidal compounds from cell lysates and tissue homogenates include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For a moderately polar compound like Abiraterone-5,6-epoxide, a combination of an aqueous sample with an organic solvent such as ethyl acetate, dichloromethane, or a mixture of hexane (B92381) and isopropanol (B130326) would be suitable. The choice of solvent can be optimized to maximize the recovery of the epoxide while minimizing the co-extraction of interfering lipids and proteins.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte from the liquid sample. For Abiraterone-5,6-epoxide, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) would be appropriate. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent. This process effectively concentrates the analyte and removes salts and other polar impurities.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology has been adapted for various analytes in biological matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step with a mixture of sorbents is used to remove specific interferences. This method is known for its high throughput and good recovery.

Chemical Derivatization for Enhanced Chromatographic or Spectrometric Detection

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. For Abiraterone-5,6-epoxide, derivatization can be employed to:

Enhance Volatility for Gas Chromatography (GC): Steroidal compounds often have low volatility. Derivatization of the hydroxyl group (if the acetate is hydrolyzed) with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase volatility and thermal stability, making the analyte amenable to GC analysis.

Improve Ionization Efficiency for Mass Spectrometry (MS): Derivatization can introduce a readily ionizable group, enhancing the signal in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. For instance, derivatizing the epoxide with reagents that introduce a permanently charged moiety can significantly improve detection limits.

Introduce a Fluorophore for Fluorescence Detection: For enhanced sensitivity in high-performance liquid chromatography (HPLC), the epoxide can be derivatized with a fluorescent tag. This involves reacting the epoxide with a reagent that contains a fluorophore, allowing for highly sensitive detection.

Interactive Data Table: Derivatization Strategies for Abiraterone-5,6-epoxide

Analytical TechniqueDerivatization ReagentTarget Functional GroupPurpose
GC-MSBSTFA, MSTFAHydroxyl (if hydrolyzed)Increase volatility and thermal stability.
LC-MS/MSGirard's Reagents (P or T)Ketone (if present)Introduce a permanently charged group for enhanced ionization.
LC-MS/MSDansyl ChlorideHydroxyl (if hydrolyzed)Introduce a readily ionizable and fluorescent tag.
HPLC-Fluorescence9-AnthroylnitrileEpoxideIntroduce a fluorescent tag for sensitive detection.

Broader Research Perspectives on the Role of Epoxide Metabolites in Steroid Chemical Biology

General Chemical Reactivity and Biological Significance of the Oxirane Ring in Steroid Structures

The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that imparts significant chemical reactivity to steroid molecules. nih.govsemanticscholar.org This reactivity is primarily due to the inherent strain within the three-membered ring, making it susceptible to ring-opening reactions through nucleophilic attack. nih.govsemanticscholar.orgmasterorganicchemistry.com This process can be initiated by various nucleophiles, such as amines, alcohols, and thiols, and can be catalyzed by acids or enzymes, leading to the formation of new carbon-oxygen and carbon-nucleophile bonds. nih.govsemanticscholar.org The position of the epoxide group on the steroid backbone is a critical determinant of the compound's structure, reactivity, and potential biological activities. nih.govsemanticscholar.org Steroids bearing an oxirane ring can be categorized based on the location of this functional group, such as 4,5-epoxy, 5,6-epoxy, and 9,11-epoxy steroids, among others. nih.govsemanticscholar.orgresearchgate.net

The biological significance of the oxirane ring in steroid structures is multifaceted. The introduction of an epoxy group can significantly alter the biological activity of a steroid, leading to a wide range of pharmacological properties, including anti-inflammatory, antineoplastic, and antiproliferative effects. nih.govsemanticscholar.orgresearchgate.net However, the high reactivity of epoxides also means they can be hazardous, with the potential to bind covalently to the nucleophilic centers of proteins and nucleic acids. nih.gov This reactivity underlies their use as alkylating or cross-linking agents, which can contribute to their potential as anticancer agents. nih.gov In metabolic processes, the formation of steroid epoxides is often a step towards detoxification, converting parent compounds into more water-soluble forms that can be more readily excreted. nih.gov Enzymes such as epoxide hydrolases play a crucial role in this process by catalyzing the hydrolysis of electrophilic and potentially genotoxic epoxides into less reactive diols. nih.govspringermedizin.de

Implications of Epoxide Metabolites in Endogenous Steroid Hormone Pathways and Xenobiotic Metabolism Research

Epoxide metabolites are integral to both endogenous steroid hormone pathways and the metabolism of foreign compounds (xenobiotics). In endogenous pathways, microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, regulates steroid metabolism by hydrolyzing various steroid epoxides. nih.gov This enzymatic activity suggests a functional role for epoxide metabolites in energy metabolism, stress responses, and sexual development and function. nih.gov For instance, inhibition of epoxide hydrolase has been shown to decrease estradiol (B170435) formation in the human ovary, highlighting the involvement of epoxide metabolism in hormone production. nih.govoup.com The formation of estrogen epoxides, such as 5α,6α-estrone epoxide, and their subsequent sulfation, represents another facet of their role in endocrine pathways. bioscientifica.com

In the realm of xenobiotic metabolism, epoxide hydrolases are recognized as key detoxifying enzymes. nih.govspringermedizin.de They are capable of inactivating a wide array of structurally diverse and highly reactive epoxides that are formed from foreign compounds. nih.govspringermedizin.de The metabolism of many xenobiotics, including pharmaceuticals and environmental toxins, involves an initial oxidation to form epoxide intermediates. nih.govpnas.org These intermediates can then be hydrolyzed by epoxide hydrolases to form dihydrodiols, which are generally less reactive and can be further conjugated and excreted. nih.gov Therefore, the balance between the formation of reactive epoxides and their detoxification by epoxide hydrolases is a critical factor in determining the potential toxicity of xenobiotic compounds. nih.gov The study of these pathways is essential for understanding drug metabolism and individual susceptibility to the genotoxic effects of certain chemicals. nih.gov

Insights from Abiaterone-5,6-epoxide Research for Deeper Understanding of Steroid Biotransformation and Chemical Biology

The investigation of Abiraterone-5,6-epoxide, a metabolite and impurity of the antiandrogen drug Abiraterone (B193195) acetate (B1210297), offers significant insights into the broader field of steroid biotransformation and chemical biology. researchgate.netnih.govusbio.net Abiraterone acetate is a pivotal therapeutic agent for metastatic prostate cancer, and understanding its metabolic fate is crucial for optimizing its clinical use. researchgate.netdrugbank.com The formation of epoxide impurities, such as the α and β-epoxy abiraterone acetate, during the manufacturing process, as well as the metabolic generation of Abiraterone-5,6-epoxide in biological systems, underscores the inherent reactivity of the steroid's double bond. researchgate.netnih.gov

Challenges and Future Directions in Abiaterone 5,6 Epoxide Research

Methodological Challenges in Studying Transient and Reactive Epoxide Species in Biological Systems

The investigation of transient and reactive species like epoxides within complex biological systems is fraught with methodological difficulties. These challenges are central to understanding the role of Abiraterone-5,6-epoxide.

Direct detection of highly reactive and short-lived molecules in biological settings is a primary obstacle. nih.gov Epoxides are electrophilic and can readily react with cellular nucleophiles such as DNA, RNA, and proteins, leading to their rapid depletion and the formation of various adducts. This inherent reactivity makes it difficult to isolate and quantify the parent epoxide in biological matrices.

Key methodological hurdles include:

Instability: The high reactivity of the epoxide ring makes these compounds unstable under many standard analytical conditions.

Low Concentrations: As transient intermediates, they often exist at very low steady-state concentrations, pushing the limits of detection for many analytical instruments.

Matrix Effects: The complex nature of biological samples (e.g., plasma, tissue homogenates) can interfere with the detection and quantification of the target analyte.

ChallengeDescriptionImplication for Abiraterone-5,6-epoxide Research
Chemical Reactivity The strained three-membered ether ring of epoxides is highly susceptible to nucleophilic attack.Rapid degradation and adduction to biomolecules complicates in vitro and in vivo quantification.
Short Half-life As transient intermediates, epoxides are often quickly converted to other metabolites.Requires specialized and rapid analytical techniques for detection before further metabolism or degradation occurs.
Analytical Sensitivity The low endogenous concentrations necessitate highly sensitive and specific analytical methods.Development of advanced mass spectrometry techniques is crucial for accurate measurement.

Future research will depend on the development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated sample handling protocols, to accurately detect and quantify these fleeting intermediates.

Elucidating Uncharacterized Enzymatic Systems and Metabolic Fates for Abiraterone-5,6-epoxide

While the formation of Abiraterone-5,6-epoxide is likely mediated by cytochrome P450 enzymes, the specific isoforms involved and the subsequent metabolic pathways remain largely uncharacterized. A significant area of future research will be the identification of the enzymes responsible for both the formation and the further metabolism of this epoxide.

The metabolic fate of Abiraterone-5,6-epoxide is a critical area of investigation. Potential metabolic pathways that require elucidation include:

Enzymatic hydrolysis: Epoxide hydrolases are key enzymes in the detoxification of epoxides, converting them to the corresponding trans-dihydrodiols.

Glutathione (B108866) conjugation: Glutathione S-transferases can catalyze the conjugation of glutathione to the epoxide, forming a more water-soluble and readily excretable metabolite.

Further oxidation: The epoxide may undergo further oxidative metabolism by other enzymes.

Identifying these pathways is essential for a complete understanding of the disposition of abiraterone (B193195) and its metabolites.

Computational and Modeling Approaches for Predicting Formation and Reactivity of Steroid Epoxides

Computational and modeling approaches offer a powerful tool to complement experimental studies on steroid epoxides. mdpi.com These in silico methods can provide valuable insights into the formation and reactivity of molecules like Abiraterone-5,6-epoxide, helping to guide and refine laboratory investigations.

Quantum mechanical calculations can be employed to:

Predict the most likely sites of epoxidation on the abiraterone molecule.

Estimate the relative stability of different epoxide isomers.

Model the reactivity of the epoxide ring with various nucleophiles.

Molecular docking simulations can be used to predict the binding affinity of abiraterone and its epoxide metabolite to the active sites of various metabolizing enzymes, such as cytochrome P450s and epoxide hydrolases. This can help to identify the key enzymes involved in their biotransformation.

Modeling ApproachApplication in Abiraterone-5,6-epoxide ResearchPotential Insights
Quantum Mechanics Calculation of electronic structure and reaction energetics.Prediction of reactivity, stability, and preferred sites of metabolic attack.
Molecular Docking Simulation of ligand-protein interactions.Identification of potential metabolizing enzymes and binding modes.
Molecular Dynamics Simulation of the dynamic behavior of molecules over time.Understanding the conformational changes of enzymes upon substrate binding.

These computational approaches can accelerate research by prioritizing experimental efforts and providing a theoretical framework for interpreting experimental data.

Designing and Synthesizing Novel Steroidal Epoxide Analogues for Mechanistic Chemical Biology Probes

The design and synthesis of novel steroidal epoxide analogues can provide invaluable tools for investigating the biological effects of Abiraterone-5,6-epoxide. mdpi.commdpi.com These chemical probes can be designed to have specific properties that facilitate their use in mechanistic studies.

For example, analogues can be synthesized with:

Reporter tags: Fluorescent or affinity tags can be incorporated into the molecule to allow for visualization and identification of cellular binding partners.

Modified reactivity: The reactivity of the epoxide ring can be tuned by introducing different substituents on the steroid scaffold. This can help to dissect the relationship between reactivity and biological activity.

Photoaffinity labels: These probes can be used to covalently label binding partners upon photoactivation, enabling their identification and characterization. unimi.itsemanticscholar.org

The synthesis of these specialized chemical probes will be instrumental in elucidating the mechanism of action and identifying the cellular targets of Abiraterone-5,6-epoxide.

Development of Reference Standards and Impurity Profiling for Abiraterone-Related Epoxides in Research-Grade Materials

The availability of well-characterized reference standards is a prerequisite for accurate and reproducible research on Abiraterone-5,6-epoxide and other related impurities. veeprho.comsynzeal.com The synthesis and characterization of these compounds are crucial for a variety of applications, including:

Analytical method development and validation: Reference standards are essential for the development of reliable methods for the quantification of these compounds in various matrices.

Impurity profiling: The presence of epoxide impurities in bulk drug substance and formulated products must be carefully monitored to ensure product quality and safety. nih.govresearchgate.net

Toxicological studies: Pure reference standards are required for conducting toxicological assessments to determine the potential risks associated with these impurities.

Recent work has described the synthesis and characterization of α- and β-epoxy abiraterone acetate (B1210297) impurities. researchgate.net These efforts provide the necessary tools for researchers to accurately study these compounds and for pharmaceutical manufacturers to control their levels in drug products.

Abiraterone-Related EpoxideStatusImportance
α-Epoxy Abiraterone Acetate Synthesized and characterized. researchgate.netServes as a reference standard for impurity profiling.
β-Epoxy Abiraterone Acetate Synthesized and characterized. researchgate.netImportant for comprehensive quality control of Abiraterone Acetate.

The continued development of certified reference materials and comprehensive impurity profiles will be vital for advancing research in this area and ensuring the quality of abiraterone-based therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating Abiaterone-5,6-epoxide, and what experimental conditions optimize its yield?

  • Methodological Answer : this compound is typically synthesized via epoxidation of its parent compound, abiraterone. Key steps include:

  • Epoxidation reaction : Use of oxidizing agents (e.g., mCPBA) under controlled pH (8.6–8.8) and temperature to minimize side reactions .
  • Purification : Chromatographic techniques (HPLC or TLC) to isolate the epoxide from unreacted precursors and byproducts .
  • Critical parameters : Reaction time must be tightly controlled to prevent over-oxidation or rearrangement (e.g., 5,6-epoxide → 5,8-epoxide) .
    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
mCPBA, pH 8.76598
H₂O₂/Catalyst4590

Q. How is this compound characterized structurally, and what analytical techniques resolve its stereochemical ambiguity?

  • Methodological Answer :

  • UV-VIS and ECD : Confirms chromophore integrity and detects conjugated systems (e.g., λmax shifts in benzene) .
  • Mass Spectrometry (HRESI-TOFMS) : Determines molecular formula (e.g., C₂₄H₃₁NO₂, [M+H]⁺ = 366.25) .
  • NMR Challenges : Rapid rearrangement of 5,6-epoxide to 5,8-epoxide during analysis complicates ¹H/¹³C assignments. Focus on end-group protons (e.g., cyclohexane ring signals) for partial resolution .

Advanced Research Questions

Q. What role does this compound play in modulating oxidative stress pathways, and how does its accumulation affect cellular models?

  • Methodological Answer :

  • Mechanistic Studies : In vitro models (e.g., breast cancer cells) treated with this compound show:
  • Inhibition of cholesterol-5,6-epoxide hydrolases, leading to metabolite accumulation .
  • Increased ROS levels, measured via fluorescent probes (e.g., DCFH-DA) .
  • Contradictions : While 5,6-epoxides are linked to apoptosis in some cancers, their neuroprotective roles (e.g., reducing neuronal injury in hypercholesterolemic models) suggest tissue-specific effects .

Q. How do analytical challenges in detecting 5,6-epoxide derivatives impact reproducibility in pharmacokinetic studies?

  • Methodological Answer :

  • Instability Issues : Epoxide rearrangement during sample preparation (e.g., acid hydrolysis) necessitates:
  • Low-temperature protocols : Storage at –80°C to stabilize the 5,6-epoxide configuration .
  • Derivatization : Use of NaBH₄ to reduce epoxides to stable diols for quantitative analysis .
  • Validation : Cross-validation with LC-MS/MS and enzymatic assays (e.g., ChEH activity) ensures data reliability .

Q. What contradictions exist in the literature regarding the biological activity of this compound, and how can experimental design address them?

  • Methodological Answer :

  • Contradictory Findings :
  • Pro-apoptotic vs. Protective Effects : In breast cancer models, 5,6-epoxide accumulation correlates with apoptosis , whereas in neuronal cells, it reduces ischemia-induced damage .
  • Resolution Strategies :
  • Cell-type-specific assays : Compare epithelial vs. neuronal cell lines under identical ROS induction conditions.
  • Dose-response curves : Establish thresholds for cytotoxic vs. cytoprotective effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.